N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a chlorinated methylphenyl group and an oxolane ring, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactionsThe oxolane ring is then attached via a nucleophilic substitution reaction, often using oxirane as a starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Shares a similar chlorinated methylphenyl group but differs in its overall structure and functional groups.
N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide: Another compound with a chlorinated methylphenyl group, used in different applications.
Uniqueness
N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to its combination of a purine base, chlorinated methylphenyl group, and oxolane ring. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-4-5-12(7-14(11)18)22-16-15-17(20-9-19-16)23(10-21-15)8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMIWSQNEZXNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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